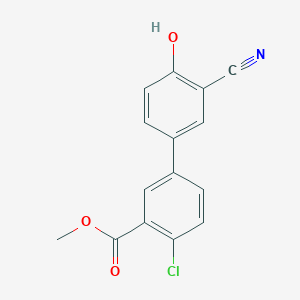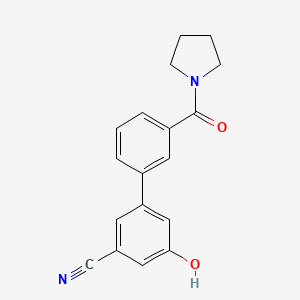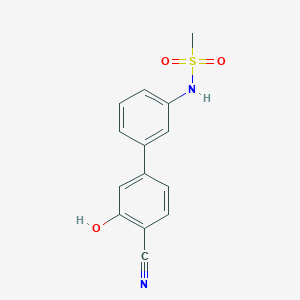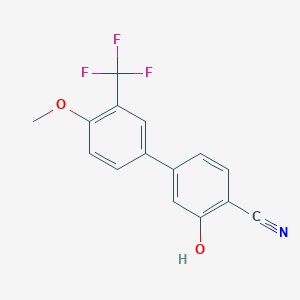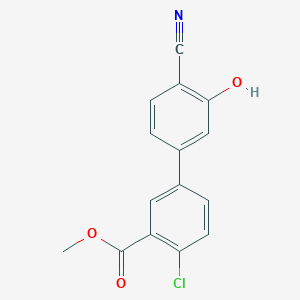
5-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95%
Übersicht
Beschreibung
5-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% (5-CMCP-2-CN) is a chemical compound with a wide range of applications in the scientific research field. It is a phenol derivative, which is a type of organic compound that contains a hydroxyl group (-OH) bonded to an aromatic hydrocarbon group. 5-CMCP-2-CN is a white to off-white crystalline powder that is insoluble in water, but soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. Due to its unique properties, 5-CMCP-2-CN has been used for a variety of scientific research applications, including drug development, organic synthesis, and biochemistry.
Wirkmechanismus
The mechanism of action of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a number of drugs and other compounds. In addition, 5-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% are not yet fully understood. However, it has been suggested that the compound may have anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, 5-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% in laboratory experiments include its high solubility in organic solvents, its low toxicity, and its ability to inhibit cytochrome P450 and cyclooxygenase enzymes. The main limitation of using 5-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
Future research on 5-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% should focus on further elucidating its mechanism of action, exploring its potential therapeutic applications, and developing improved methods of synthesis. Additionally, further research should be conducted to better understand the biochemical and physiological effects of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95%, as well as its advantages and limitations for laboratory experiments. Finally, research should be conducted to investigate the potential toxicity of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% and its potential interactions with other drugs and compounds.
Synthesemethoden
5-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% can be synthesized using a variety of methods. One method involves the reaction of 4-chloro-3-methoxycarbonylphenyl cyanide with sodium hydroxide in an aqueous solution. The reaction proceeds in two steps, in which the first step involves the formation of the sodium salt of 4-chloro-3-methoxycarbonylphenyl cyanide and the second step involves the formation of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95%. Other methods of synthesis include the reaction of sodium hydroxide with 4-chloro-3-methoxycarbonylphenyl isocyanide and the reaction of sodium hydroxide with 4-chloro-3-methoxycarbonylphenyl chloroformate.
Wissenschaftliche Forschungsanwendungen
5-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% has been used in a variety of scientific research applications. It has been used for the synthesis of a number of drugs and pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and anti-cancer agents. In addition, it has been used in the synthesis of a number of organic compounds, including dyes, fragrances, and other compounds used in the manufacture of cosmetics and personal care products. 5-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% has also been used in the synthesis of proteins, peptides, and other biopolymers.
Eigenschaften
IUPAC Name |
methyl 2-chloro-5-(4-cyano-3-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-20-15(19)12-6-9(4-5-13(12)16)10-2-3-11(8-17)14(18)7-10/h2-7,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQMFCXKJVKXSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)C#N)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684986 | |
| Record name | Methyl 4-chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol | |
CAS RN |
1261901-63-6 | |
| Record name | Methyl 4-chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377164.png)



